3-bromo-N-cyclohexylaniline
Overview
Description
3-bromo-N-cyclohexylaniline is an organic compound with the chemical formula C12H16BrN. It is a derivative of aniline, where the aniline nitrogen is bonded to a cyclohexyl group and the benzene ring is substituted with a bromine atom at the third position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-bromo-N-cyclohexylaniline can be synthesized through several methods. One common method involves the bromination of N-cyclohexylaniline. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and ensuring the safety of the process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-cyclohexylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclohexyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .
Scientific Research Applications
3-bromo-N-cyclohexylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-bromo-N-cyclohexylaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and the cyclohexyl group can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary based on the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-bromoaniline: Similar structure but lacks the cyclohexyl group.
N-cyclohexylaniline: Similar structure but lacks the bromine atom.
3-chloro-N-cyclohexylaniline: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-bromo-N-cyclohexylaniline is unique due to the presence of both the bromine atom and the cyclohexyl group. This combination can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-bromo-N-cyclohexylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCDIJBTEFQJLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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